Hippuryl-His-Leu acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

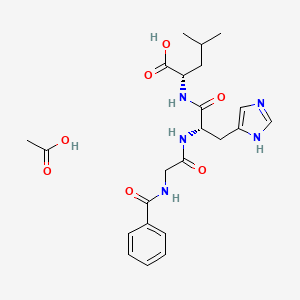

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVQQKNHZCIKL-QJHJCNPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745564 |

Source

|

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-54-2 |

Source

|

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Hippuryl-His-Leu acetate salt used for in research

An In-Depth Technical Guide to the Research Applications of Hippuryl-His-Leu Acetate Salt

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. Hippuryl-L-Histidyl-L-Leucine (HHL) acetate salt is a synthetic tripeptide that serves as a cornerstone substrate in the study of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[1][2] This guide provides an in-depth exploration of HHL's primary application: the measurement of Angiotensin-Converting Enzyme (ACE) activity and the high-throughput screening of its inhibitors.

The Central Role of Hippuryl-His-Leu in ACE Research

The Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the RAS pathway. It facilitates the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2] Consequently, ACE has become a major therapeutic target for managing hypertension and other cardiovascular diseases.[]

Hippuryl-His-Leu is a synthetic substrate specifically designed to mimic the C-terminal portion of angiotensin I, making it an ideal tool for in vitro studies of ACE activity.[4] The utility of HHL lies in the straightforward and quantifiable nature of its enzymatic cleavage by ACE.

The Biochemical Reaction

ACE catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues of HHL. This reaction yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu).[1][5]

The rate of formation of either of these products is directly proportional to the enzymatic activity of ACE, providing a reliable method for its quantification.[6]

Methodologies for Quantifying ACE Activity with HHL

Several robust methods have been developed to quantify the products of the HHL-ACE reaction. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

Spectrophotometric Assays: The Workhorse Method

The most widely used method for determining ACE activity with HHL is spectrophotometry, based on the original assay developed by Cushman and Cheung.[1][2] This method relies on the distinct ultraviolet (UV) absorbance of hippuric acid.

Principle: Hippuric acid has a characteristic absorption maximum at 228 nm.[1][6] By measuring the increase in absorbance at this wavelength over time, one can determine the rate of the ACE-catalyzed reaction.

Experimental Protocol: Spectrophotometric ACE Inhibition Assay (96-well format)

This protocol is designed for screening potential ACE inhibitors.

1. Reagent Preparation:

- Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3. To prepare 100 mL, dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in ~90 mL of deionized water. Adjust the pH to 8.3 with 1 M HCl and bring the final volume to 100 mL.[1]

- Substrate Solution (5 mM HHL): Dissolve 21.47 mg of Hippuryl-His-Leu in 10 mL of Assay Buffer. This should be prepared fresh for each experiment.[1][7]

- ACE Solution (100 mU/mL): Reconstitute lyophilized rabbit lung ACE in Assay Buffer to a stock concentration of 1 U/mL. Just before the experiment, dilute the stock to a working concentration of 100 mU/mL with Assay Buffer. Keep the enzyme on ice.[1]

- Test Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO). Prepare serial dilutions in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.[1]

- Positive Control (Captopril): Prepare a stock solution of Captopril (a known ACE inhibitor) in deionized water. Perform serial dilutions in Assay Buffer to generate a dose-response curve (e.g., 1 nM to 1 µM).[1][8]

- Termination Solution: 1 M Hydrochloric Acid (HCl).

2. Assay Plate Setup (UV-transparent 96-well plate):

- Blank: 150 µL Assay Buffer + 50 µL Substrate Solution (No enzyme).

- Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution.

- Test Inhibitor: 100 µL of Test Inhibitor dilution + 50 µL ACE Solution.

- Positive Control: 100 µL of Captopril dilution + 50 µL ACE Solution.

3. Procedure:

- Add the Assay Buffer, Test Inhibitor, and Positive Control solutions to the designated wells.

- Add 50 µL of the ACE working solution to all wells except the Blank.

- Pre-incubate the plate at 37°C for 10 minutes.[1][9]

- Initiate the reaction by adding 50 µL of the HHL Substrate Solution to all wells.

- Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[1][8]

- Stop the reaction by adding 50 µL of 1 M HCl to each well.[1]

- Read the absorbance of each well at 228 nm using a microplate reader.

4. Data Analysis:

- Correct the absorbance readings by subtracting the absorbance of the Blank from all other readings.

- Calculate the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

High-Performance Liquid Chromatography (HPLC): For Enhanced Specificity

While spectrophotometry is convenient, it can be susceptible to interference from other substances in the sample that absorb at 228 nm. HPLC offers a more sensitive and specific method for quantifying hippuric acid by physically separating it from the unreacted HHL and other sample components before detection.[4][10]

Principle: A reverse-phase HPLC system is used to separate hippuric acid from HHL. The amount of hippuric acid is then quantified by a UV detector.[10] This method is particularly valuable when working with complex biological samples or when precise kinetic parameters are required.[10][11]

Workflow Overview:

-

The ACE/HHL reaction is performed as described in the spectrophotometric protocol.

-

The reaction is terminated (e.g., with HCl).

-

In some protocols, an ethyl acetate extraction is performed to isolate the hippuric acid.[10][12]

-

The sample (or extracted hippuric acid) is injected into an HPLC system.

-

Separation is typically achieved on a C18 or phenyl column.[10]

-

The hippuric acid peak is identified by its retention time compared to a standard, and the area under the peak is used for quantification.

Fluorometric and Colorimetric Assays

Alternative methods have been developed to enhance sensitivity or to shift the detection wavelength away from the UV range.

-

Fluorometric Detection: This approach quantifies the other reaction product, His-Leu. The dipeptide can be reacted with fluorogenic reagents like o-phthalaldehyde (OPA) or fluorescamine to produce a fluorescent adduct that can be measured.[13][14]

-

Colorimetric Detection: The hippuric acid product can be derivatized to produce a colored compound. For instance, reacting hippuric acid with benzene sulfonyl chloride and pyridine generates a yellow color that can be measured at 410 nm.[15][16] This avoids potential UV interference from test compounds.

Visualizing the Workflow

The following diagrams illustrate the core biochemical reaction and the inhibitor screening process.

Caption: Enzymatic cleavage of HHL by ACE.

Caption: ACE inhibitor screening workflow using HHL.

Data Interpretation and Key Parameters

The primary output of an inhibitor screening assay is the IC₅₀ value . This value is crucial for ranking the potency of different compounds and for guiding structure-activity relationship (SAR) studies in drug development.

Beyond inhibitor screening, HHL is also used to determine the fundamental kinetic parameters of the ACE enzyme.

| Parameter | Description | Significance in Research | Typical Values (Porcine Lung ACE) |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate. | A lower Kₘ indicates a higher affinity. It is essential for understanding enzyme-substrate interactions and for designing competitive inhibitors. | ~1.34 mM (HPLC method)[10], ~30.8 µM (Colorimetric method)[16] |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the catalytic efficiency of the enzyme. It is used in conjunction with Kₘ to characterize enzyme performance. | ~1.3 x 10⁻⁶ mol/min[16] |

| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | The standard measure of an inhibitor's potency. Used to compare and select lead compounds in drug discovery. | Captopril: ~1.1 nM[16], Lisinopril: ~2.5 nM[16] |

Note: Kinetic values can vary depending on the enzyme source, assay conditions, and detection method.

Conclusion and Future Perspectives

This compound remains an indispensable tool in cardiovascular research and drug discovery. Its use in well-established, reliable, and adaptable assays allows for the efficient measurement of ACE activity and the high-throughput screening of potential inhibitors.[1][15] While newer fluorogenic and chemiluminescent substrates have been developed, the HHL-based spectrophotometric and HPLC assays continue to be the gold standard due to their robustness, low cost, and extensive validation in the scientific literature. The continued application of this simple tripeptide will undoubtedly contribute to the discovery of the next generation of ACE inhibitors, offering new therapeutic avenues for hypertension and related diseases.

References

-

Li, G., Liu, F., Shi, J., & Le, G. (2005). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 219-224. Retrieved from [Link]

-

Balasuriya, N., & Rupasinghe, H. P. (2009). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. Analytical Biochemistry, 394(2), 288-290. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides | Request PDF. Retrieved from [Link]

-

Verdú, S., Mora, L., Toldrá, F., & Sentandreu, M. Á. (2013). Assessment of the spectrophotometric method for determination of angiotensin-converting-enzyme activity: influence of the inhibition type. Journal of Agricultural and Food Chemistry, 61(37), 8879-8884. Retrieved from [Link]

-

Shapiro, R., & Riordan, J. F. (1984). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. The American Journal of Physiology, 247(4 Pt 2), H591-H597. Retrieved from [Link]

- Google Patents. (n.d.). US4292404A - Method for determining the activity of the angiotensin-converting enzyme.

-

ProQuest. (n.d.). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). HHL (Hippuryl-L-Histidyl-L-Leucine), is cleaved by ACE into Hippuric acid, which can be quantified (HPLC). Retrieved from [Link]

-

ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]

-

PubMed. (n.d.). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2015). Angiotensin-converting enzyme (ACE) inhibitory potential of standardized Mucuna pruriens seed extract. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Assays for Angiotensin Converting Enzyme Inhibitory Activity. Retrieved from [Link]

-

PubChem. (n.d.). hippuryl-L-histidyl-L-leucine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - ProQuest [proquest.com]

- 5. Buy Hippuryl-histidyl-leucine (EVT-290563) | 31373-65-6 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. etflin.com [etflin.com]

- 8. Assessment of the spectrophotometric method for determination of angiotensin-converting-enzyme activity: influence of the inhibition type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hippuryl-His-Leu Acetate Salt: Structure, Properties, and Application in Angiotensin-Converting Enzyme Assays

This guide provides a comprehensive technical overview of Hippuryl-His-Leu (HHL) acetate salt, a critical reagent for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system. We will delve into the core chemical and physical properties of HHL, its pivotal role as a substrate for Angiotensin-Converting Enzyme (ACE), and detailed, field-proven protocols for its use in ACE inhibition assays.

The Cornerstone of ACE Inhibition Studies: An Introduction to Hippuryl-His-Leu

The renin-angiotensin system (RAS) is a crucial physiological pathway that regulates blood pressure and fluid balance.[1] A key enzyme in this cascade is Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Consequently, ACE has become a major therapeutic target for managing hypertension and related cardiovascular disorders.

Hippuryl-L-histidyl-L-leucine (HHL), a synthetic tripeptide, serves as a well-established and widely utilized substrate for the in vitro assessment of ACE activity.[3] Its structure is specifically designed to be recognized and cleaved by ACE, making it an invaluable tool for screening potential ACE inhibitors.

Unveiling the Molecular Identity: Structure and Chemical Properties

Hippuryl-His-Leu acetate salt is a white to off-white powder. The tripeptide consists of hippuric acid, histidine, and leucine residues.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₇N₅O₅ (free base) | [3][5] |

| Molecular Weight | 429.47 g/mol (free base) | [3][5][6] |

| CAS Number | 103404-54-2 | [6] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | [3][6] |

| Storage Temperature | -20°C | [6] |

Table 2: Solubility of Hippuryl-His-Leu

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL | [6] |

| Acetic Acid | 50 mg/mL | [6] |

| DMSO | 8 mg/mL (17.88 mM) | [7] |

| PBS (pH 7.2) | 1 mg/mL (2.23 mM) | [7] |

| Ethanol | 1 mg/mL (2.23 mM) | [7] |

Note: Sonication is recommended to aid dissolution in DMSO, PBS, and Ethanol.[7]

Stability Insights:

While the powder form of this compound is stable when stored at -20°C, its stability in solution is a critical consideration for experimental accuracy.[6] It is recommended to prepare substrate solutions fresh before each experiment to avoid degradation.[8] For short-term storage, solutions should be kept on ice.

The Enzymatic Heart of the Assay: ACE-Mediated Cleavage of Hippuryl-His-Leu

The utility of Hippuryl-His-Leu as a substrate lies in its specific cleavage by ACE. ACE is a zinc metalloproteinase that catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues of HHL.[2][8] This enzymatic reaction yields two products: hippuric acid (HA) and the dipeptide His-Leu.[8]

The catalytic mechanism of ACE involves a zinc ion at the active site that polarizes a water molecule.[9][10] A glutamate residue (E384) acts as a general base, deprotonating the water molecule to form a nucleophilic hydroxide ion.[2][10] This hydroxide ion then attacks the carbonyl carbon of the peptide bond in the substrate.[9] The accumulation of negative charge on the carbonyl oxygen is stabilized by the zinc ion and hydrogen bonds from other active site residues.[9] The glutamate residue then acts as a general acid to facilitate the cleavage of the C-N bond, releasing the products.[10]

Quantifying ACE Activity: Methodologies and Protocols

The rate of hippuric acid formation is directly proportional to the ACE activity.[8] This principle forms the basis of ACE inhibition assays, where the reduction in hippuric acid production in the presence of a test compound indicates its inhibitory potential. Two primary methods are employed for this quantification: spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Assay: A High-Throughput Approach

This method relies on the distinct ultraviolet (UV) absorbance of hippuric acid at 228 nm.[8] It is a relatively simple and cost-effective method suitable for screening a large number of potential inhibitors.

-

pH 8.3 Buffer: The optimal pH for ACE activity is around 8.3.[11] The use of a borate buffer at this pH ensures the enzyme functions at its maximal velocity, providing a sensitive assay window.

-

Incubation at 37°C: This temperature mimics physiological conditions and is optimal for the enzymatic activity of ACE.

-

Reaction Termination with HCl: The addition of a strong acid like hydrochloric acid denatures the enzyme, effectively stopping the reaction and allowing for accurate endpoint measurement.[9]

-

Reagent Preparation:

-

Assay Buffer (0.1 M Sodium Borate, 0.3 M NaCl, pH 8.3): Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 100 mL with deionized water. Store at 4°C.[8]

-

Substrate Solution (5 mM HHL): Prepare fresh by dissolving the appropriate amount of this compound in the Assay Buffer.

-

ACE Solution: Reconstitute lyophilized ACE from a reputable supplier (e.g., rabbit lung acetone powder) in the Assay Buffer to the desired concentration (e.g., 100 mU/mL). Keep on ice.

-

Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., Assay Buffer, DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1% for DMSO).

-

Positive Control: Prepare a solution of a known ACE inhibitor, such as captopril, in the Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer (for control), test compound solution, or positive control solution to the appropriate wells.

-

Add 25 µL of the ACE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 1 M HCl to each well.[9]

-

Measure the absorbance at 228 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

HPLC-Based Assay: The Gold Standard for Accuracy

The HPLC-based method offers higher sensitivity and specificity compared to the spectrophotometric assay.[9] It involves the chromatographic separation of hippuric acid from the unreacted substrate and other reaction components before quantification.[12]

-

Reverse-Phase HPLC: A C18 or C8 column is typically used to separate the more polar hippuric acid from the less polar Hippuryl-His-Leu.

-

UV Detection at 228 nm: Similar to the spectrophotometric method, this wavelength provides maximal absorbance for hippuric acid.[9]

-

Extraction Step: While not always necessary with modern HPLC systems, an ethyl acetate extraction step can be included to concentrate the hippuric acid and remove interfering substances, further enhancing the assay's sensitivity.[9]

-

Reagent Preparation and Assay Procedure: Follow steps 1 and 2 as described for the spectrophotometric assay.

-

Sample Preparation for HPLC:

-

After stopping the reaction with HCl, centrifuge the plate or tubes to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials for direct injection, or perform an extraction with ethyl acetate.

-

-

HPLC Analysis:

-

Column: C18 or C8 reverse-phase column.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium phosphate, pH 6.8), with the exact ratio optimized for good separation.[12]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV at 228 nm.[9]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a standard curve by injecting known concentrations of hippuric acid.

-

Quantify the amount of hippuric acid produced in each sample by comparing its peak area to the standard curve.

-

Calculate the percentage of ACE inhibition and IC₅₀ values as described for the spectrophotometric assay.

-

Methodological Cross-Validation: Spectrophotometry vs. HPLC

| Feature | Spectrophotometric Assay | HPLC-Based Assay | Source(s) |

| Principle | Measures total absorbance at 228 nm | Chromatographically separates and quantifies hippuric acid | [8][9] |

| Throughput | High | Lower | [9] |

| Cost | Lower | Higher (equipment and solvent costs) | |

| Sensitivity | Good | Excellent | [9] |

| Specificity | Prone to interference from compounds that absorb at 228 nm | High, as hippuric acid is physically separated from other components | [9] |

| Ideal Application | High-throughput screening of large compound libraries | Detailed kinetic studies, analysis of complex mixtures, and confirmation of hits from primary screens | [9] |

Conclusion: Empowering Cardiovascular Research

This compound remains an indispensable tool in the field of cardiovascular research and drug discovery. Its well-characterized properties and its reliability as a substrate for ACE make it central to the identification and characterization of novel ACE inhibitors. By understanding the nuances of its chemical structure, handling, and application in both spectrophotometric and HPLC-based assays, researchers can generate robust and reproducible data, ultimately advancing the development of new therapies for hypertension and related diseases.

References

-

Application Notes and Protocols for Spectrophotometric Assay of ACE Activity using Hippuryl-His-Leu-OH. BenchChem.

-

A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: Focus on Hippuryl-His-Leu-OH (HHL). BenchChem.

-

Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate. PubMed.

-

The Catalytic Mechanism of Angiotensin Converting Enzyme and Effects of the Chloride Ion. ACS Publications.

-

Angiotensin-converting enzyme (ACE) inhibitory potential of standardized Mucuna pruriens seed extract. National Center for Biotechnology Information.

-

This compound. Sigma-Aldrich.

-

Hippuryl-His-Leu-OH as a Substrate for Angiotensin-Converting Enzyme: An In-Depth Technical Guide. BenchChem.

-

DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT. Polish Journal of Food and Nutrition Sciences.

-

Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. PubMed.

-

The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes. PubMed.

-

N-Hippuryl-His-Leu hydrate. TargetMol.

-

N-Hippuryl-His-Leu powder, ≥98% (HPLC). Sigma-Aldrich.

-

N-Hippuryl-His-Leu. Santa Cruz Biotechnology.

-

hippuryl-L-histidyl-L-leucine. PubChem.

-

The Catalytic Mechanism of Angiotensin Converting Enzyme. Taylor & Francis Online.

-

N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hippuryl-His-Leu 103404-54-2 [sigmaaldrich.com]

- 7. N-Hippuryl-His-Leu hydrate | Peptides | substrates | TargetMol [targetmol.com]

- 8. The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic mechanism of angiotensin-converting enzyme and effects of the chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

mechanism of Hippuryl-His-Leu cleavage by ACE

An In-depth Technical Guide to the Mechanism of Hippuryl-His-Leu Cleavage by Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure and cardiovascular homeostasis, making it a prime target for therapeutic intervention in hypertension and related disorders.[1][2] A thorough understanding of its catalytic mechanism is paramount for the rational design of novel inhibitors. This guide provides a detailed exploration of the molecular mechanics governing the cleavage of the synthetic substrate Hippuryl-His-Leu (HHL) by ACE. We will delve into the architecture of the ACE active site, the intricate catalytic process, and present a validated experimental protocol for monitoring this reaction, offering insights for researchers and drug development professionals.

Introduction: The Physiological Significance of ACE

Angiotensin-Converting Enzyme (EC 3.4.15.1) is a zinc-dependent metalloprotease that plays a pivotal role in the Renin-Angiotensin System (RAS).[3][4] Its primary physiological functions include the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II, and the inactivation of the vasodilator bradykinin.[4][5] By modulating the levels of these vasoactive peptides, ACE directly influences blood pressure and electrolyte balance.[6] Consequently, inhibition of ACE is a cornerstone in the management of hypertension and heart failure.[7]

The synthetic tripeptide Hippuryl-His-Leu (HHL) serves as a convenient and widely used substrate for the in vitro assessment of ACE activity.[8][9] The enzymatic cleavage of HHL by ACE releases hippuric acid and the dipeptide His-Leu, a reaction that can be readily monitored spectrophotometrically or by high-performance liquid chromatography (HPLC).[8][10]

The Architecture of the ACE Active Site

The catalytic activity of ACE occurs within a deep channel, shielded by an N-terminal lid that restricts access to larger peptides.[11][12] At the heart of this active site lies a catalytic zinc ion (Zn²⁺), which is essential for the enzyme's function.[3][4] This zinc ion is coordinated by three key amino acid residues: two histidines (His383 and His387 in the C-domain) and a glutamate (Glu411 in the C-domain), which are part of the conserved HExxH zinc-binding motif.[3][6][13]

The active site can be further subdivided into subsites (S2, S1, S1', S2') that accommodate the amino acid residues of the substrate. The binding of the substrate is facilitated by a network of hydrogen bonds and ionic interactions with various residues within these subsites.[14][15] Notably, chloride ions act as allosteric activators of ACE, inducing conformational changes that optimize substrate binding and catalysis.[6][16]

The Catalytic Mechanism of Hippuryl-His-Leu Cleavage

The cleavage of the peptide bond between the histidine and leucine residues of HHL by ACE proceeds through a general acid-base catalytic mechanism, analogous to that of other zinc metalloproteases like thermolysin.[17][18]

The key steps are as follows:

-

Substrate Binding: The HHL substrate enters the active site channel and binds to the subsites. The C-terminal carboxylate of the leucine residue forms an important ionic interaction with a positively charged residue, anchoring the substrate in the correct orientation.

-

Activation of the Nucleophile: The catalytic zinc ion polarizes a water molecule, increasing its nucleophilicity. A nearby glutamate residue (Glu384 in the C-domain) acts as a general base, abstracting a proton from the zinc-bound water molecule to generate a highly reactive hydroxide ion.[17]

-

Nucleophilic Attack: The activated hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond between histidine and leucine.[17][18] The carbonyl oxygen of this bond is coordinated to the zinc ion, which stabilizes the developing negative charge in the transition state.[17] This forms a tetrahedral intermediate.

-

Protonation and Peptide Bond Cleavage: The same glutamate residue (now protonated) acts as a general acid, donating a proton to the nitrogen atom of the scissile peptide bond.[17] This facilitates the cleavage of the C-N bond.

-

Product Release: The cleavage of the peptide bond results in the formation of hippuric acid and the dipeptide L-Histidyl-L-Leucine. These products are then released from the active site, allowing the enzyme to bind to a new substrate molecule.[19]

Visualization of the Catalytic Mechanism

Sources

- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 2. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 3. Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors | PLOS One [journals.plos.org]

- 4. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. goodrx.com [goodrx.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 10. idpublications.org [idpublications.org]

- 11. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in Structural Biology of ACE and Development of Domain Selective ACE-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. Metalloprotease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Role of Hippuryl-His-Leu in the Renin-Angiotensin System: Mechanism, Assay, and Application

This document provides an in-depth technical exploration of Hippuryl-His-Leu (HHL), a synthetic peptide central to the study of the Renin-Angiotensin System (RAS). Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the mechanism of HHL as a substrate for Angiotensin-Converting Enzyme (ACE), details robust methodologies for its use in quantifying ACE activity, and discusses its application in the discovery of novel therapeutics.

The Renin-Angiotensin System: A Core Regulator of Cardiovascular Homeostasis

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that governs the regulation of blood pressure, and fluid and electrolyte balance.[1][2][3] The system's primary effector is Angiotensin II, a potent vasoconstrictor, the production of which is tightly controlled by a series of enzymatic steps. Dysfunction within this pathway is a key contributor to pathologies such as hypertension, heart failure, and renal disease.[4]

The cascade is initiated when the enzyme renin, released from the kidneys in response to reduced renal blood flow, cleaves the precursor angiotensinogen (produced by the liver) to form the inactive decapeptide, Angiotensin I.[1][5][6] The pivotal activation step is the subsequent conversion of Angiotensin I to the active octapeptide, Angiotensin II. This reaction is catalyzed by the Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[1][5][7] Angiotensin II exerts its effects by binding to specific receptors, leading to systemic vasoconstriction and the release of aldosterone, which promotes sodium and water retention.[1][2][6] Given its central role, ACE has become a primary therapeutic target for managing cardiovascular disorders.[7][8][9]

Methodologies for Quantifying ACE Activity Using HHL

Several analytical methods have been developed to quantify the products of the HHL cleavage reaction. The choice of method depends on the required sensitivity, throughput, and available instrumentation. The most established techniques are spectrophotometry and High-Performance Liquid Chromatography (HPLC).

| Assay Method | Detection Principle | Reproducibility (RSD %) | Key Advantages | Key Disadvantages |

| HHL-Spectrophotometric | UV absorbance of extracted Hippuric Acid (HA) at 228 nm. [10] | ~7% (no inhibitor) [11] | Simple, cost-effective, widely used (Cushman & Cheung method). [8][10] | Lower sensitivity, requires organic solvent extraction, lower throughput. [3][4] |

| HHL-HPLC | Chromatographic separation of HA from HHL followed by UV detection at 228 nm. [3][12] | 2-18% [3] | High sensitivity and specificity, resolves interferences. [3][12] | Requires specialized equipment, lower throughput, more complex. [3] |

| HHL-Fluorometric | Released His-Leu dipeptide reacts with a fluorogenic agent (e.g., o-phthalaldehyde). [13] | Variable | High sensitivity. | Can be prone to interference from other primary amines. |

| HHL-Colorimetric | Released HA reacts with pyridine and benzene sulfonyl chloride to form a colored product measured at 410 nm. [14] | Variable | High-throughput, no extraction required. [14] | May have lower sensitivity than HPLC, potential for chemical interference. |

A Validated Protocol for Spectrophotometric ACE Inhibition Assay

This section provides a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using the classic spectrophotometric method based on the work of Cushman and Cheung.

Objective

To quantify the inhibitory effect of a test compound on ACE activity by measuring the reduction in hippuric acid formation from the HHL substrate.

Materials and Reagents

-

Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung (lyophilized powder)

-

Substrate: Hippuryl-His-Leu (HHL) [9]* Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3

-

Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)

-

Extraction Solvent: Ethyl Acetate

-

Positive Control: Captopril (known ACE inhibitor)

-

Test Compound: Dissolved in an appropriate solvent (e.g., deionized water, DMSO)

-

Equipment: Microcentrifuge tubes, incubator (37°C), spectrophotometer or microplate reader capable of reading at 228 nm, solvent evaporator (e.g., vacuum centrifuge or nitrogen stream).

Reagent Preparation

-

Assay Buffer (100 mM Borate, 300 mM NaCl, pH 8.3): Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in ~90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH. Bring the final volume to 100 mL. Store at 4°C. [10]2. Substrate Solution (5 mM HHL): Dissolve 21.5 mg of HHL in 10 mL of Assay Buffer. Prepare this solution fresh before each experiment. [10]3. ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in Assay Buffer to a stock concentration (e.g., 1 U/mL). On the day of the experiment, dilute the stock to a working concentration of 100 mU/mL. Keep the enzyme on ice at all times. [10]4. Positive Control & Test Compound: Prepare a stock solution of Captopril (e.g., 1 mg/mL in water). Create a serial dilution series (e.g., 1 nM to 1 µM) in Assay Buffer. Prepare a similar dilution series for the test compound.

Experimental Workflow

Step-by-Step Procedure

-

Setup Controls: Prepare tubes for each condition in triplicate:

-

100% Activity (Negative Control): 20 µL Assay Buffer

-

Test Compound: 20 µL of each dilution of the test compound

-

Positive Control: 20 µL of each dilution of Captopril

-

Blank (No Enzyme): Set up a separate control with 40 µL of Assay Buffer and no enzyme.

-

-

Enzyme Addition: Add 20 µL of the 100 mU/mL ACE working solution to all tubes except the Blank. [15]3. Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 10 minutes. This step allows any inhibitor present to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.

-

Incubation: Mix and incubate at 37°C for an empirically determined time (e.g., 30 or 60 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl to all tubes. [16][15]7. Product Extraction: Add 500 µL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. Centrifuge for 5 minutes to separate the phases.

-

Isolation: Carefully transfer 400 µL of the upper organic layer (ethyl acetate) to a new set of tubes, being careful not to disturb the aqueous layer.

-

Evaporation: Evaporate the ethyl acetate to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

-

Reconstitution & Measurement: Re-dissolve the dried hippuric acid residue in 1 mL of deionized water. Measure the absorbance at 228 nm using a spectrophotometer. Use the Blank sample to zero the instrument.

Data Analysis and Interpretation

-

Calculate Percent Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the 100% activity control (no inhibitor).

-

A_sample is the absorbance in the presence of the test compound or Captopril.

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that reduces ACE activity by 50%.

Assay Validation and Trustworthiness

A robust and trustworthy assay relies on meticulous controls.

-

Positive Control (Captopril): The calculated IC₅₀ for Captopril should fall within the expected literature range (low nanomolar), confirming the assay is performing correctly and is sensitive to known inhibitors. [11][14]* Negative Control (No Inhibitor): This sample defines the baseline for 0% inhibition and should yield the highest absorbance signal.

-

Blank Control (No Enzyme): This corrects for any non-enzymatic degradation of HHL or background absorbance, ensuring that the measured signal is solely due to enzymatic activity.

Common issues such as high variability between replicates often point to pipetting errors or inconsistent temperature control. A low signal-to-noise ratio may indicate insufficient enzyme activity or incubation time.

Conclusion

Hippuryl-His-Leu has been an indispensable tool in cardiovascular research for decades. Its role as a specific, synthetic substrate for Angiotensin-Converting Enzyme provides a reliable and reproducible method for quantifying enzymatic activity. The classic HHL-based spectrophotometric assay, while requiring careful execution, remains a foundational technique for the initial screening and characterization of potential ACE inhibitors. As technology has advanced, this foundational principle has been adapted to higher-throughput platforms, including HPLC and colorimetric methods, accelerating the pace of drug discovery. A thorough understanding of the HHL mechanism and the causality behind each step of the assay protocol is paramount for generating accurate, trustworthy data in the quest for novel antihypertensive therapies.

References

-

ResearchGate. A schematic diagram of the Renin-Angiotensin System (RAS) pathway and.... [Link]

-

National Institutes of Health (NIH). Angiotensin-converting enzyme and its clinical significance--a review - PMC. [Link]

-

PubMed. Angiotensin-converting enzyme and its clinical significance--a review. [Link]

- Google Patents. US4292404A - Method for determining the activity of the angiotensin-converting enzyme.

-

Wikipedia. Renin–angiotensin system. [Link]

-

ResearchGate. Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS).... [Link]

-

TeachMePhysiology. The Renin-Angiotensin-Aldosterone-System. [Link]

-

SlideShare. Renin angiotensin aldosterone system | PPTX. [Link]

-

Andrew Alliance. ACE Inhibition Assay - Protocol - OneLab. [Link]

-

PubMed. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. [Link]

-

Mayo Clinic Laboratories. Test Definition: ACE. [Link]

-

PubMed. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. [Link]

-

National Institutes of Health (NIH). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]

-

The Medical Journal of Australia. Assessing angiotensin‐converting enzyme (ACE) protein is more appropriate than ACE activity when investigating sarcoidosis. [Link]

-

ResearchGate. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. [Link]

-

National Institutes of Health (NIH). Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC. [Link]

-

Thorax. Diagnostic value of serum angiotensin converting enzyme activity in lung diseases.. [Link]

-

ResearchGate. HHL (Hippuryl-L-Histidyl-L-Leucine), is cleaved by ACE into Hippuric acid, which can be quantified (HPLC).[Link]

-

M-CSA. Peptidyl-dipeptidase A. [Link]

-

GlpBio. N-Hippuryl-His-Leu (hydrate) | Cas# 207386-83-2. [Link]

-

National Institutes of Health (NIH). hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem. [Link]

-

MDPI. Preparation, Separation, and Identification of Low-Bitter ACE-Inhibitory Peptides from Sesame (Sesamum indicum L.) Protein. [Link]

Sources

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. researchgate.net [researchgate.net]

- 6. Renin angiotensin aldosterone system | PPTX [slideshare.net]

- 7. Angiotensin-converting enzyme and its clinical significance--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation, Separation, and Identification of Low-Bitter ACE-Inhibitory Peptides from Sesame (Sesamum indicum L.) Protein [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

The Synthetic Key: A Technical Guide to the Discovery and Enduring Legacy of Hippuryl-His-Leu as a Definitive ACE Substrate

For decades, the precise measurement of Angiotensin-Converting Enzyme (ACE) activity was a significant bottleneck in cardiovascular research. The development of Hippuryl-His-Leu (HHL) as a synthetic substrate revolutionized the field, providing a simple, quantitative, and reliable tool that paved the way for the discovery of ACE inhibitors and our modern understanding of the Renin-Angiotensin System (RAS). This guide delves into the history, biochemistry, and methodology of HHL as the cornerstone of ACE activity assays.

The Pre-HHL Era: A Quest for a Quantitative Handle on a Crucial Enzyme

The story of Hippuryl-His-Leu is intrinsically linked to the elucidation of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The discovery of Angiotensin-Converting Enzyme (ACE) in 1956 by Leonard T. Skeggs and his colleagues was a landmark moment, identifying the enzyme responsible for converting inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[1][3][4]

However, the initial methods to measure ACE activity were cumbersome and lacked precision. Early assays relied on bioassays, which measured the smooth muscle-contracting activity of the product, angiotensin II.[3] These procedures were laborious, nonquantitative, and not easily reproducible, hindering the systematic study of the enzyme and the screening for potential inhibitors.[3] The need for a simple, specific, and quantitative assay was paramount for advancing the field.

The Breakthrough: Cushman and Cheung's Spectrophotometric Assay

The landscape of ACE research was irrevocably changed in 1971 by the work of David W. Cushman and H.S. Cheung. They developed a groundbreaking spectrophotometric assay for ACE activity using a synthetic tripeptide, Hippuryl-L-Histidyl-L-Leucine (HHL).[3][5][6][7] This method, elegant in its simplicity and robust in its execution, became the gold standard for ACE activity measurement for many years.[8]

The core principle of the assay lies in the enzymatic cleavage of HHL by ACE. ACE, a dipeptidyl carboxypeptidase, hydrolyzes the peptide bond between the histidine and leucine residues of HHL, releasing two products: hippuric acid and the dipeptide His-Leu.[9][10]

Caption: Enzymatic cleavage of Hippuryl-His-Leu (HHL) by ACE.

The ingenuity of Cushman and Cheung's method was in their choice of detection. Hippuric acid, one of the reaction products, has a distinct absorption maximum at a wavelength of 228 nm.[9] By measuring the increase in absorbance at this wavelength over time, they could directly and quantitatively determine the rate of HHL hydrolysis, which is directly proportional to the ACE activity in the sample.[9]

The HHL Advantage: Why a Synthetic Substrate Prevailed

The widespread adoption of Hippuryl-His-Leu as the preferred substrate for ACE assays can be attributed to several key advantages over endogenous substrates like angiotensin I:

| Feature | Hippuryl-His-Leu (HHL) | Endogenous Substrates (e.g., Angiotensin I) |

| Detection Method | Direct spectrophotometry (A228 nm) or HPLC | Bioassay, radioimmunoassay (RIA), or complex chromatographic methods |

| Simplicity | Simple, rapid, and requires standard laboratory equipment | Laborious, time-consuming, and often requires specialized techniques |

| Reproducibility | High reproducibility and consistency | Lower reproducibility due to biological variability and complex procedures |

| Cost-Effectiveness | Relatively inexpensive and commercially available | More expensive and may require custom synthesis or purification |

| Throughput | Amenable to high-throughput screening of inhibitors | Not suitable for large-scale screening applications |

Table 1: Comparison of HHL with endogenous substrates for ACE assays.

Experimental Protocol: The Cushman and Cheung Spectrophotometric ACE Assay

The following is a detailed, step-by-step methodology for the classic spectrophotometric assay of ACE activity using HHL, based on the foundational work of Cushman and Cheung.

Reagents and Materials

-

ACE Source: Purified ACE from rabbit lung or other suitable sources.

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).

-

Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 8.3, containing 0.3 M NaCl.

-

Reaction Termination Solution: 1.0 N Hydrochloric Acid (HCl).

-

Extraction Solvent: Ethyl acetate.

-

Spectrophotometer: Capable of measuring absorbance at 228 nm.

-

Incubation Bath: Set to 37°C.

Assay Procedure

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. Angiotensin-Converting Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 5. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cushman, D.W. and Cheung, H.S. (1971) Spectrophotometric Assay and Properties of the Angiotensin-Converting Enzyme of Rabbit Lung. Biochemical Pharmacology, 20, 1637-1648. - References - Scientific Research Publishing [scirp.org]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

biochemical and physiological actions of Hippuryl-His-Leu

An In-Depth Technical Guide to the Biochemical and Physiological Actions of Hippuryl-His-Leu

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuryl-L-histidyl-L-leucine (HHL) is a synthetic tripeptide that has become an indispensable tool in cardiovascular research and drug development.[1] Its primary significance lies in its role as a specific substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and cardiovascular homeostasis.[2][3] This guide provides a comprehensive overview of the , detailing its chemical properties, its interaction with ACE, and its application in the robust assessment of ACE activity and inhibition. Detailed experimental protocols and data interpretation strategies are presented to equip researchers with the knowledge to effectively utilize HHL in their investigations.

Introduction: The Significance of Hippuryl-His-Leu in Cardiovascular Research

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that governs blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[4][5][6] A pivotal component of this system is Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7][8][9] ACE also inactivates the vasodilator bradykinin, further contributing to its pressor effects.[9][10] Given its central role in blood pressure regulation, ACE has become a major therapeutic target for the management of hypertension and other cardiovascular disorders.[6][8]

The development and screening of ACE inhibitors, a cornerstone of antihypertensive therapy, necessitate reliable and reproducible methods for measuring ACE activity.[11] Hippuryl-His-Leu was specifically designed as a synthetic substrate for ACE to facilitate such measurements.[2] Its structure allows for efficient cleavage by ACE, yielding products that can be readily quantified.[12][13] This guide will delve into the fundamental biochemical and physiological context of HHL's utility.

Biochemical Properties and Mechanism of Action of Hippuryl-His-Leu

Chemical Characteristics

Hippuryl-His-Leu is a tripeptide with the sequence N-Benzoyl-Gly-His-Leu.[14][15] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇N₅O₅ | [16][17] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [16][17] |

| Appearance | White to off-white powder | [14][16] |

| Solubility | Soluble in acetic acid.[16] Water solubility is reported at 10 mg/mL, with sonication recommended.[1] | |

| CAS Number | 31373-65-6 | [16][17] |

Hippuryl-His-Leu as a Substrate for Angiotensin-Converting Enzyme

The primary biochemical function of HHL is to act as a substrate for ACE.[2][18] ACE is a zinc-dependent metallopeptidase that cleaves dipeptides from the C-terminus of its substrates.[19] In the case of HHL, ACE catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues, releasing hippuric acid (N-Benzoylglycine) and the dipeptide His-Leu.[12][13]

This enzymatic reaction forms the basis of the most common assays for measuring ACE activity. The rate of hippuric acid or His-Leu formation is directly proportional to the ACE activity in the sample.[12][20]

Physiological Context: The Renin-Angiotensin System and the Role of ACE

To fully appreciate the utility of Hippuryl-His-Leu, it is essential to understand the physiological system in which its target enzyme, ACE, operates. The Renin-Angiotensin System is a complex cascade that plays a central role in the regulation of blood pressure.[4][5]

The pathway is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure.[6][7] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[5][7] Angiotensin I is then converted to the highly active angiotensin II by ACE, which is predominantly found in the endothelial cells of the lungs and other tissues.[4][6]

Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to:

-

Vasoconstriction: A narrowing of the blood vessels, which increases blood pressure.[7]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[7]

-

Sympathetic Nervous System Activation: Enhancement of the sympathetic nervous system's effects, further contributing to vasoconstriction and increased heart rate.

Given these potent effects, the inhibition of ACE is a highly effective strategy for lowering blood pressure in hypertensive individuals.

Diagram of the Renin-Angiotensin System

Sources

- 1. N-Hippuryl-His-Leu hydrate | Peptides | substrates | TargetMol [targetmol.com]

- 2. N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. phlebotomycareertraining.com [phlebotomycareertraining.com]

- 8. Angiotensin-converting enzymes and drug discovery in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 10. Angiotensin Converting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-Hippuryl-His-Leu hydrate | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

- 16. chembk.com [chembk.com]

- 17. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N-Hippuryl-His-Leu 99 207386-83-2 [sigmaaldrich.com]

- 19. proteopedia.org [proteopedia.org]

- 20. medchemexpress.com [medchemexpress.com]

Foreword: The Enduring Relevance of the ACE-HHL Assay in Cardiovascular Research

An In-Depth Technical Guide to the Enzymatic Reaction of Angiotensin-Converting Enzyme (ACE) with Hippuryl-His-Leu (HHL)

Authored by a Senior Application Scientist

The Renin-Angiotensin System (RAS) remains a cornerstone of cardiovascular physiology and a critical target for therapeutic intervention, particularly in the management of hypertension.[1] At the heart of this system lies the Angiotensin-Converting Enzyme (ACE), a zinc metalloprotease that orchestrates blood pressure regulation through two primary actions: the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and the inactivation of the vasodilator bradykinin.[2][3] The development of ACE inhibitors stands as a landmark achievement in cardiovascular medicine, and the in-vitro assays used to identify and characterize these inhibitors are fundamental to their discovery.

This guide provides a comprehensive exploration of the enzymatic reaction between ACE and the synthetic substrate Hippuryl-His-Leu (HHL). For decades, the ACE-HHL assay has been a workhorse in both academic and industrial laboratories for its reliability and adaptability.[1][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its execution, and discuss the critical parameters that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this essential biochemical tool.

The Core Reaction: Mechanistic Insights into ACE-Catalyzed HHL Hydrolysis

The utility of Hippuryl-His-Leu as a substrate for ACE lies in its specific cleavage by the enzyme, yielding products that can be readily quantified.[4] HHL, a synthetic tripeptide, mimics the natural substrates of ACE, allowing for a reproducible in-vitro assessment of enzymatic activity.[4][5][6]

The enzymatic reaction is as follows:

Hippuryl-L-Histidyl-L-Leucine (HHL) + H₂O --(ACE)--> Hippuric Acid (HA) + L-Histidyl-L-Leucine [3]

ACE is a zinc-dependent metalloprotease, and its catalytic mechanism involves a promoted-water pathway.[4][7] The zinc ion (Zn²⁺) located at the active site plays a crucial role in polarizing the carbonyl group of the scissile peptide bond in HHL (between Histidine and Leucine).[4] A nearby glutamate residue (Glu384) acts as a general base, activating a water molecule for a nucleophilic attack on this polarized carbonyl carbon.[4][7] This leads to the cleavage of the peptide bond and the release of hippuric acid and the dipeptide His-Leu.[1][4]

The following diagram illustrates the simplified workflow of the ACE-HHL enzymatic reaction and its subsequent quantification:

Caption: Workflow of the ACE-HHL enzymatic reaction and quantification.

Methodologies for Quantifying ACE Activity using HHL

The choice of method for quantifying the hippuric acid produced in the ACE-HHL reaction is critical and depends on the required throughput, sensitivity, and available instrumentation.

The Classic Spectrophotometric Assay

The most common method for determining ACE activity with HHL is a direct spectrophotometric assay.[1][8] This method leverages the distinct ultraviolet (UV) absorbance of hippuric acid at 228 nm.[1][9] The increase in absorbance at this wavelength is directly proportional to the amount of hippuric acid formed and, consequently, to the ACE activity.[1]

Principle: The enzymatic reaction is stopped, typically by acidification with hydrochloric acid (HCl), and the hippuric acid is then extracted into an organic solvent, most commonly ethyl acetate.[2][10] The absorbance of the ethyl acetate layer containing the extracted hippuric acid is then measured at 228 nm.[10]

Causality Behind Experimental Choices:

-

Wavelength (228 nm): This is the wavelength of maximum absorbance for hippuric acid, providing the highest sensitivity for its detection.[1][9]

-

Acidification (HCl): The addition of a strong acid serves two purposes: it denatures the enzyme, thereby stopping the reaction at a precise time point, and it protonates the carboxyl group of hippuric acid, making it more soluble in the organic extraction solvent.[1][10]

-

Solvent Extraction (Ethyl Acetate): This step is crucial for separating the hippuric acid from the unreacted HHL and other components of the reaction mixture that might interfere with the absorbance reading at 228 nm.[2][11]

High-Performance Liquid Chromatography (HPLC)-Based Assay

For higher precision and the ability to resolve potential interfering compounds, a reverse-phase HPLC method is often employed.[9][11] This technique separates hippuric acid from HHL and other reaction components, allowing for more accurate quantification.[11]

Principle: After stopping the reaction, the mixture is injected into an HPLC system. A C18 or phenyl silica gel column is typically used to separate the components, and the eluted hippuric acid is detected by a UV detector at 228 nm.[9][11] The concentration is determined by comparing the peak area of hippuric acid in the sample to that of a standard curve.[9]

Advantages over Spectrophotometry:

-

Higher Specificity: HPLC provides a clear separation of hippuric acid, reducing the risk of interference from other UV-absorbing compounds.[11]

-

Increased Sensitivity: Modern HPLC systems can detect very low concentrations of hippuric acid.[11]

Colorimetric Assays

Alternative colorimetric methods have also been developed to avoid the need for UV spectrophotometry or solvent extraction.[12][13] These assays typically involve a secondary chemical reaction that produces a colored product proportional to the amount of hippuric acid formed.[12][13] For instance, a method based on the reaction of hippuric acid with benzene sulfonyl chloride in the presence of pyridine generates a yellow-colored product that can be measured at 410 nm.[13] Another approach involves the reaction of hippuric acid with trichloro-triazine (TT).[12]

Detailed Experimental Protocol: Spectrophotometric ACE Inhibition Assay

The following protocol provides a robust, step-by-step methodology for determining the inhibitory activity of a test compound against ACE using the HHL substrate and a 96-well microplate format.[1]

Reagent Preparation

-

Assay Buffer (0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 100 mL with deionized water. Store at 4°C.[1]

-

Substrate Solution (5 mM HHL in Assay Buffer): Prepare this solution fresh before each experiment by dissolving 21.47 mg of HHL in 10 mL of Assay Buffer.[1]

-

ACE Solution (100 mU/mL in Assay Buffer): Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration. On the day of the experiment, dilute the stock to a working concentration of 100 mU/mL with Assay Buffer.[1]

-

Test Compound (Inhibitor) Solutions: Dissolve the test compounds in a suitable solvent (e.g., deionized water, DMSO). Prepare a series of dilutions in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.[1]

-

Positive Control (Captopril Solution): Prepare a stock solution of Captopril in the Assay Buffer and create a series of dilutions.

-

Stop Solution (1 M HCl): Prepare by diluting concentrated HCl in deionized water.

Assay Procedure (96-Well Plate Format)

-

Plate Setup:

-

Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.[1]

-

Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.[1]

-

Sample (Inhibitor): 100 µL Sample Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.[1]

-

Positive Control: 100 µL Captopril Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.[1]

-

-

Pre-incubation: Add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions to the designated wells. Then, add 50 µL of the ACE working solution to all wells except the blank. Pre-incubate the plate at 37°C for 10 minutes.[1]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[1]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[1][10]

-

Termination of Reaction: Stop the reaction by adding 50 µL of 1 M HCl to each well.[1]

-

Extraction of Hippuric Acid: Add 300 µL of ethyl acetate to each well, mix thoroughly, and centrifuge the plate to separate the layers. Carefully transfer 200 µL of the upper ethyl acetate layer to a new UV-transparent 96-well plate.

-

Absorbance Measurement: Measure the absorbance of each well at 228 nm using a microplate reader.[1]

Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100

Where:

-

A_control is the absorbance of the control well.

-

A_blank is the absorbance of the blank well.

-

A_sample is the absorbance of the well with the inhibitor.

The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the experimental workflow for the ACE inhibition assay:

Caption: Experimental workflow for the ACE inhibition assay.

Key Parameters and Considerations for a Self-Validating System

To ensure the trustworthiness and reproducibility of the ACE-HHL assay, several key parameters must be carefully controlled and validated.

| Parameter | Recommended Value/Range | Rationale and Field-Proven Insights |

| pH | 8.3 | This pH is optimal for the activity of ACE from most sources, including rabbit lung.[1][9] Deviations from this pH can significantly impact enzyme activity. |

| Temperature | 37°C | This temperature mimics physiological conditions and is the standard for most enzymatic assays.[1][12] Consistency is key for reproducibility. |

| NaCl Concentration | 0.3 M | Chloride ions act as allosteric activators of ACE, enhancing its catalytic activity.[4][9] This concentration is generally optimal. |

| HHL Concentration | Typically 5 mM | This concentration is often used in protocols.[1][14] For kinetic studies, a range of concentrations bracketing the Kₘ value should be used. The Kₘ of HHL for rabbit lung ACE is reported to be in the range of 1.0-1.5 mM.[4] |

| Enzyme Concentration | ~25-100 mU/mL | The enzyme concentration should be chosen to ensure that the reaction rate is linear over the chosen incubation time. This should be determined empirically.[1][12] |

| Incubation Time | 30-60 minutes | The incubation time should be long enough to generate a measurable amount of product but short enough to remain within the initial linear phase of the reaction.[10][15] |

Kinetic Analysis of the ACE-HHL Reaction

Understanding the kinetics of the ACE-HHL interaction is crucial for characterizing inhibitors. The Michaelis-Menten model is typically applied to describe the relationship between the reaction velocity and the substrate concentration.

The key kinetic parameters are:

-

Kₘ (Michaelis-Menten constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). It is an indicator of the affinity of the enzyme for the substrate. For HHL with rabbit lung ACE, the Kₘ is in the range of 1.0-1.5 mM.[4]

-

Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

By performing the assay with varying concentrations of HHL, a Lineweaver-Burk plot can be generated to determine Kₘ and Vₘₐₓ.[14] When an inhibitor is introduced, changes in these parameters can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14] For example, a competitive inhibitor will increase the apparent Kₘ without affecting Vₘₐₓ.[14]

Conclusion: A Foundational Assay for Drug Discovery

The enzymatic reaction of ACE with HHL, coupled with a robust quantification method, provides a reliable and reproducible platform for the screening and characterization of ACE inhibitors. While newer technologies and alternative substrates exist, the HHL-based assay remains a valuable tool due to its well-established protocols, cost-effectiveness, and the wealth of historical data available for comparison. A thorough understanding of the underlying principles and meticulous attention to experimental detail, as outlined in this guide, are paramount for generating high-quality, actionable data in the quest for novel cardiovascular therapeutics.

References

- Nishimura K, et al. Purification of angiotensin I-converting enzyme from human lung. Biochim Biophys Acta. 1977 Aug 11;483(2):398-408. (URL not readily available)

-

Angiotensin-converting enzyme inhibitory assay. Protocols.io. 2019 Mar 28. [Link]

-

Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. PubMed. [Link]

-

ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. [Link]

-

INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Progressive Academic Publishing. [Link]

-

Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. PubMed. [Link]

-

What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]

-

Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. PubMed. [Link]

-

Inhibition Mechanism and Model of an Angiotensin I-Converting Enzyme (ACE)-Inhibitory Hexapeptide from Yeast (Saccharomyces cerevisiae). PLOS One. [Link]

-

Kinetics of hydrolysis of substrate HHL (S) by ACE (E) in presence or absence of captopril (C). ResearchGate. [Link]

-

Simultaneous determination of ACE activity with 2 substrates provides information on the status of somatic ACE and allows detection of inhibitors in human blood. PubMed. [Link]

-

What is the correct inhibition mechanism of an enzymatic inhibitor during an enzymatic reaction (ACE, HHL, & inhibitor)?. ResearchGate. [Link]

-

Peptidyl-dipeptidase A. M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis. PMC - PubMed Central. [Link]

-

Structure characterization and mechanism of angiotensin I-converting enzyme (ACE) inhibitory peptides modified by plastein reaction. Frontiers. [Link]

-

Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

[Quantitative determination of hippuric acid in urine using high pressure liquid chromatography (author's transl)]. PubMed. [Link]

-

Thin-layer chromatography of hippuric and m-methylhippuric acid in urine after mixed exposure to toluene and xylene. PMC - NIH. [Link]

-

Hippuric acid (Compound). Exposome-Explorer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Hippuryl-histidyl-leucine (EVT-290563) | 31373-65-6 [evitachem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-Hippuryl-His-Leu hydrate | Peptides | substrates | TargetMol [targetmol.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idpublications.org [idpublications.org]

- 10. researchgate.net [researchgate.net]